1-Butyl-3-methylimidazolium Bromide

Electrochemistry Battery electrolytes Electrodeposition

Select BMIMBr for its unique nucleophilic bromide anion, enabling Ag/Cu deposition on tantalum/titanium (not possible with BF₄/PF₆). Achieve 1.8×10⁻⁴ S cm⁻¹ ionic conductivity in PEMA solid polymer electrolytes at 40 wt% loading. Use as co-solvent in nucleophilic substitutions (>4× reactivity in BF₄ vs PF₆). Superior medium for Bi-mediated Barbier allylation of aldehydes. Order high‑purity BMIMBr today.

Molecular Formula C8H17BrN2
Molecular Weight 221.14 g/mol
CAS No. 85100-77-2
Cat. No. B1226183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butyl-3-methylimidazolium Bromide
CAS85100-77-2
Synonyms(bmim)Br
(bmim)Cl
1-butyl-3-methylimidazolium bromide
1-butyl-3-methylimidazolium chloride
1-butyl-3-methylimidazolium methylsulfate
1-n-butyl-3-methylimidazolium chloride
1H-imidazolium, 3-butyl-1-methyl-, chloride (1:1)
3-butyl-1-methylimidazolium chloride
BmimCl
butylmethylimidazolium chloride
Molecular FormulaC8H17BrN2
Molecular Weight221.14 g/mol
Structural Identifiers
SMILESCCCCN1C=C[N+](=C1)C.[Br-]
InChIInChI=1S/C8H16N2.BrH/c1-3-4-5-10-7-6-9(2)8-10;/h6-7H,3-5,8H2,1-2H3;1H
InChIKeyOIWSIWZBQPTDKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Butyl-3-methylimidazolium Bromide (CAS 85100-77-2): Technical Baseline and Material Identity for Procurement


1-Butyl-3-methylimidazolium bromide (BMIMBr) is a halide-containing imidazolium-based room-temperature ionic liquid (RTIL) [1]. Physically, it is a hygroscopic solid at room temperature with a melting point ranging from 60–81 °C and a density of approximately 1.1 g/cm³ at 25 °C [1]. Chemically, it is miscible with water, methanol, and dichloromethane, but immiscible with nonpolar solvents such as acetone, toluene, ethyl acetate, and diethyl ether . The presence of the nucleophilic bromide anion in this ionic liquid imparts specific reactivity and solvent characteristics that differentiate it from ionic liquids containing non-coordinating or fluorinated anions.

Procurement Risk Alert: Why 1-Butyl-3-methylimidazolium Bromide Cannot Be Replaced by Another Imidazolium Salt


The physical and electrochemical properties of imidazolium-based ionic liquids are not uniform; they are critically dependent on the specific anion-cation pairing [1]. Selecting a different halide (e.g., [BMIM]Cl or [BMIM]I) or a non-coordinating anion (e.g., [BMIM]BF4 or [BMIM]PF6) will result in significantly altered behavior. Critical performance metrics such as electrochemical stability (ranging from 1.9 V to 4.7 V across analogs), nucleophilic reactivity (halide reactivity order varies with solvent anion), thermal decomposition kinetics (activation energies differ between halide salts), and even physical state (liquid vs. solid) vary dramatically between in-class compounds [2][3][4]. Consequently, direct substitution without reformulation or process re-validation will likely lead to process failure, unwanted side reactions, or compromised device performance. The following quantitative evidence defines the precise selection boundaries.

Quantitative Differentiation of 1-Butyl-3-methylimidazolium Bromide: Head-to-Head Comparator Data


Electrochemical Window: Quantitative Stability Limits vs. [BMIM]BF4

The electrochemical stability window of [BMIM]Br is specifically limited by the oxidation of the bromide anion, resulting in a significantly narrower stable potential range compared to ionic liquids with non-coordinating fluorinated anions [1]. This property is definitive for selecting this solvent in electrodeposition or battery applications where a specific potential limit is required.

Electrochemistry Battery electrolytes Electrodeposition

Halide Nucleophilicity: Reactivity Modulation in Different Ionic Liquid Environments

The nucleophilicity of the bromide ion is not absolute but depends on the specific ionic liquid environment, particularly the counter-anion of the solvent [1]. This study quantifies the difference in bromide reactivity when dissolved in [BMIM][BF4] versus [BMIM][PF6].

Organic synthesis Nucleophilic substitution Reaction kinetics

Thermal Decomposition Kinetics: Activation Energy Comparison with Higher Alkyl Chain Analog

The alkyl chain length on the imidazolium cation influences the long-term thermal stability of the ionic liquid [1]. Long-term isothermal thermogravimetric (TG) studies provide quantitative decomposition kinetics that differentiate [BMIM]Br from its longer-chain analog.

Thermal stability High-temperature processes Material lifetime

Physical State and Density: Solid-Liquid Differentiation vs. [BMIM]I and [BMIM]BF4

The physical state of an ionic liquid at ambient temperature is a primary handling and formulation consideration. This data set directly contrasts the melting point and density of [BMIM]Br with key halide and non-coordinating anion analogs [1].

Material handling Formulation Physical property

Ionic Conductivity in Polymer Electrolytes: Performance Enhancement Quantification

The addition of [BMIM]Br to polymer matrices significantly enhances ionic conductivity. This study quantifies the maximum conductivity achieved in a poly(ethyl methacrylate) (PEMA) system and provides a direct comparison to baseline [1].

Polymer electrolytes Ionic conductivity Solid-state batteries

Electrochemical Deposition: Enabling Metal Film Formation with Superior Adhesion

The electrochemical window and solvation properties of [BMIM]Br enable the electrodeposition of specific metals (Ag, Cu) with good adhesion onto challenging substrates where other electrolytes may fail [1].

Electrodeposition Metal coating Corrosion protection

Validated Use Cases for 1-Butyl-3-methylimidazolium Bromide: Where Quantitative Differentiation Drives Selection


Electrodeposition of Functional Metals onto Refractory Substrates

As established in the supporting evidence, [BMIM]Br-based electrolytes enable the deposition of adherent silver and copper films onto difficult-to-coat substrates like tantalum and titanium [1]. This application exploits the specific electrochemical window and metal bromide solvation capacity of [BMIM]Br, which are not replicable by [BMIM]BF4 or [BMIM]PF6 due to their different electrochemical windows and lack of bromide ligand. The result is a functional metallic coating for electronics, biomedical devices, or corrosion protection.

Polymer Electrolyte Formulation for Solid-State Energy Storage

The cross-study comparable evidence demonstrates that adding 40 wt% [BMIM]Br to a PEMA polymer matrix achieves a maximum ionic conductivity of 1.8 × 10⁻⁴ S cm⁻¹ at room temperature [1]. This quantifiable performance enhancement justifies the procurement of [BMIM]Br as a conductivity-boosting additive in solid polymer electrolytes. Other ionic liquids with different anions (e.g., [BMIM]Cl or [BMIM]BF4) would likely result in different conductivity maxima and polymer compatibility, making [BMIM]Br the specific choice for this formulation.

Nucleophilic Reaction Medium for Controlled Organic Synthesis

The direct head-to-head comparison of halide nucleophilicity shows that bromide reactivity is over four times higher in [BMIM][BF4] than in [BMIM][PF6] [1]. This data supports the selection of [BMIM]Br as a co-solvent or reagent in nucleophilic substitution reactions. By leveraging the [BMIM]Br/[BMIM]BF4 system, a synthetic chemist can achieve a specific, higher reaction rate compared to using a [BMIM][PF6] medium. This quantitative control over kinetics is essential for optimizing yield and selectivity in multi-step syntheses.

Bi-Mediated Allylation Reactions as a Superior Solvent

[BMIM]Br has been identified as a superior medium for Bi-mediated Barbier-type allylation of aldehydes compared to conventional organic solvents [1]. This class-level inference stems from a proposed charge-transfer mechanism that activates the bismuth metal, a role specifically played by the bromide ionic liquid. The ability of [BMIM]Br to facilitate this metal-mediated reaction highlights a unique reactivity niche, distinct from other [BMIM]X salts that may not support the same metal activation pathway or yield.

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